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Introduction

In histological studies, differential staining techniques are crucial for visualizing distinct cellular

and extracellular components within tissue sections. While a specific protocol for "G-salt

staining" is not found in standard histological literature, it is plausible that this refers to staining

methods incorporating Orange G, an acidic dye frequently used as a counterstain. Orange G is

a key component in several polychromatic staining techniques, such as the Mallory trichrome

stain. This document provides a detailed guide to the Mallory trichrome staining method, which

utilizes Orange G to differentiate cytoplasm, collagen, and red blood cells.[1][2]

This technique is invaluable for researchers, scientists, and drug development professionals for

the histological assessment of connective tissue, particularly in studies related to fibrosis,

tissue regeneration, and pathological analysis.[2] The Mallory trichrome stain employs three

dyes—aniline blue, acid fuchsin, and Orange G—to selectively stain various tissue

components.[1]

Principle of the Method

The Mallory trichrome staining method is a sequential staining technique. The differential

staining is achieved based on the molecular size of the dyes and the permeability of the tissue

components. After a primary nuclear stain, the tissue is treated with a solution containing

Orange G and other dyes. The small Orange G molecules stain the densely packed
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erythrocytes and cytoplasm. Subsequently, a solution of phosphomolybdic or phosphotungstic

acid is used as a differentiator, which is thought to remove the red dye from the collagen.

Finally, the larger aniline blue molecules penetrate and stain the collagen fibers blue. This

results in a vibrant, multi-colored tissue section where different components are clearly

distinguishable.

Experimental Protocol: Mallory Trichrome Stain
This protocol is adapted from established histological procedures.[3][4][5]

I. Reagent Preparation

Reagent Component Quantity

Solution A: Acid Fuchsin Acid Fuchsin 1 g

Distilled Water 100 mL

Solution B: Phosphomolybdic

Acid
Phosphomolybdic Acid 1 g

Distilled Water 100 mL

Solution C: Aniline Blue -

Orange G
Aniline Blue 0.5 g

Orange G 2 g

Oxalic Acid 2 g

Distilled Water 100 mL

Note: Reagent stability and storage conditions should adhere to laboratory standards. Filter

solutions before use.

II. Tissue Preparation

Fixation: Fix tissue samples in a neutral buffered formalin solution. Other fixatives may be

suitable, though those containing mercuric chloride or picric acid can enhance trichrome

staining.
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Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol,

clear with xylene, and embed in paraffin wax.

Sectioning: Cut 5 µm thick paraffin sections and mount them on glass slides.

III. Staining Procedure

Step Procedure Time Purpose

1
Deparaffinize and

rehydrate
5-10 min

Remove paraffin and

rehydrate the tissue

section.

2
Stain with Solution A

(Acid Fuchsin)
2 min

Stains nuclei and

muscle red.

3
Rinse with distilled

water
Quick rinse Remove excess stain.

4

Treat with Solution B

(Phosphomolybdic

Acid)

2 min

Mordant and

decolorizer for

collagen.

5
Rinse quickly with

distilled water
Quick rinse Remove excess acid.

6

Stain with Solution C

(Aniline Blue - Orange

G)

15 min

Stains collagen blue

and erythrocytes

orange.

7.
Wash well with

distilled water
2 min Remove excess stain.

8.
Dehydrate and

differentiate
2-3 min

Remove water and

excess stain with

graded ethanol.

9. Clear 2-3 min
Clear the tissue with

xylene.

10. Mount -
Mount with a resinous

medium and coverslip.
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IV. Expected Results

Tissue Component Stained Color

Nuclei Red

Muscle Red

Cytoplasm Pink to Red

Collagen Blue

Erythrocytes Orange

Myelin Gold Yellow

Experimental Workflow
The following diagram illustrates the key steps in the Mallory trichrome staining procedure.
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Caption: Workflow for Mallory Trichrome Staining.

Data Presentation
The following table summarizes the quantitative parameters of the Mallory trichrome staining

protocol for easy reference and standardization.
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Parameter Value Unit Notes

Tissue Section

Thickness
5 µm

Acid Fuchsin

Concentration
1 % (w/v)

Acid Fuchsin Staining

Time
2 minutes

Phosphomolybdic

Acid Concentration
1 % (w/v)

Phosphomolybdic

Acid Treatment Time
2 minutes

Aniline Blue

Concentration
0.5 % (w/v) In Solution C

Orange G

Concentration
2 % (w/v) In Solution C

Oxalic Acid

Concentration
2 % (w/v) In Solution C

Aniline Blue - Orange

G Staining Time
15 minutes

Conclusion

The Mallory trichrome stain, which incorporates Orange G, is a robust and informative

technique for the differential staining of connective tissue. Adherence to a standardized

protocol is essential for achieving reproducible and high-quality results. This detailed guide

provides the necessary information for researchers to successfully implement this valuable

histological method in their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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